Home > Products > Building Blocks P13382 > Roxindole hydrochloride
Roxindole hydrochloride - 108050-82-4

Roxindole hydrochloride

Catalog Number: EVT-253975
CAS Number: 108050-82-4
Molecular Formula: C23H27ClN2O
Molecular Weight: 382.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Roxindole hydrochloride(cas 108050-82-4) is a dopamine D2 autoreceptor agonist, with affinity for D3, D4 and 5-HT1 receptors (pKi values are 8.55, 8.93, 8.23, 9.42, 6.00 and 7.05 for human D2, D3, D4, 5-HT1A, 5-HT1B and 5-HT1D receptors). Inhibits 5-HT uptake and is antidepressant in vivo.
Source and Classification

Roxindole hydrochloride is classified as a dopamine D2 receptor agonist with additional activity at serotonin receptors. Its chemical formula is C23H26N2OHClC_{23}H_{26}N_{2}O\cdot HCl, with a molar mass of approximately 382.93 g/mol . The compound acts primarily on various dopamine and serotonin receptors, making it a candidate for treating several psychiatric disorders, including depression and anxiety .

Synthesis Analysis

The synthesis of Roxindole hydrochloride has been explored through various methods. A notable approach involves the phase-transfer catalyzed reaction of gamma-butyrolactone with 5-methoxyindole, which efficiently produces the indolylbutyric acid derivative in one step . Another method utilizes the addition of succinic anhydride to 5-methoxyindolylmagnesium bromide, simplifying the construction process while enhancing yield . These methods highlight the versatility and efficiency in synthesizing Roxindole hydrochloride.

Key Parameters in Synthesis

  • Reagents: Gamma-butyrolactone, 5-methoxyindole, succinic anhydride.
  • Catalysts: Phase-transfer catalysts for improved reaction rates.
  • Yield: High yields reported using modified procedures.
Molecular Structure Analysis

The molecular structure of Roxindole hydrochloride features a complex arrangement that includes an indole ring system. The compound exhibits significant interactions with neurotransmitter receptors due to its unique structure.

Structural Data

  • IUPAC Name: 1-(2-(4-(2-(dimethylamino)ethyl)-1H-indol-3-yl)ethyl)-2-methylpyrrolidine-2-carboxylic acid hydrochloride.
  • 3D Structure: The compound can be modeled using software like JSmol to visualize its stereochemistry and spatial orientation .

The presence of both dopaminergic and serotonergic functional groups allows Roxindole hydrochloride to interact with multiple receptor sites effectively.

Chemical Reactions Analysis

Roxindole hydrochloride participates in various chemical reactions primarily involving neurotransmitter systems. Its ability to act as a selective agonist at dopamine D2-like autoreceptors is particularly noteworthy. Additionally, it inhibits serotonin uptake, contributing to its antidepressant properties .

Relevant Chemical Reactions

  • Agonistic Activity: At dopamine D2 receptors (pK_i = 8.55) and serotonin 5-HT1A receptors (pK_i = 9.42).
  • Inhibition: Significant inhibition of serotonin reuptake (IC_50 = 1.4 nM).

These interactions suggest potential pathways for therapeutic applications in treating mood disorders.

Mechanism of Action

Mechanistic Insights

  • Dopamine Regulation: Enhances dopaminergic transmission via autoreceptor activation.
  • Serotonin Modulation: Interaction with serotonin receptors contributes to antidepressant effects.

This dual mechanism may explain its efficacy in treating both psychotic symptoms and mood disorders simultaneously.

Physical and Chemical Properties Analysis

Roxindole hydrochloride exhibits distinct physical and chemical properties that influence its pharmacological profile.

Key Properties

  • Appearance: Beige solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO); solubility <19.15 mg/ml .
  • Storage Conditions: Recommended to be stored desiccated at -20°C.

These properties are essential for understanding the compound's stability and handling during research and clinical applications.

Applications

Roxindole hydrochloride has been investigated for various clinical applications beyond its initial intent for schizophrenia treatment. Its significant antidepressant and anxiolytic effects have led to research into its use for:

  • Depression Treatment: Rapid antidepressant effects observed in clinical settings.
  • Anxiety Disorders: Potential application due to serotonergic activity.
  • Parkinson's Disease: Explored as a therapy due to dopaminergic activity.
  • Prolactinoma Treatment: Investigated for its ability to modulate prolactin levels through dopaminergic mechanisms .

Comparative Applications

Roxindole hydrochloride can be compared with other compounds based on receptor affinities and therapeutic uses:

Compound NameReceptor AffinityPrimary Use
BromocriptineD2 receptor agonistParkinson's disease
QuetiapineD2 receptor antagonistSchizophrenia
FluoxetineSerotonin reuptake inhibitorDepression
Buspirone5-HT1A receptor agonistAnxiety disorders

Roxindole's unique profile makes it particularly effective for patients exhibiting both psychotic symptoms and mood disorders.

Historical Development and Therapeutic Rationale

Evolution from Antipsychotic to Antidepressant Candidate

Roxindole hydrochloride (EMD-49980) was originally developed by Merck KGaA as a novel antipsychotic agent targeting schizophrenia. Its development was grounded in the dopamine hypothesis of schizophrenia, which postulated that excessive dopaminergic activity in mesolimbic pathways contributed to positive psychotic symptoms. Preclinical studies characterized roxindole as a dopamine autoreceptor-preferring agonist designed to normalize dopamine neurotransmission through presynaptic modulation. Early open-label trials demonstrated modest antipsychotic efficacy, with one study reporting that only 40% of schizophrenia patients showed significant symptom reduction [1] [9]. Unexpectedly, researchers observed robust antidepressant and anxiolytic effects in these clinical populations that surpassed its antipsychotic actions [1] [2].

This therapeutic divergence prompted rigorous clinical investigation into roxindole's antidepressant potential. In a pivotal 28-day open-label trial involving 12 patients with major depressive disorder (DSM-III-R criteria), a fixed 15 mg/day oral dose of roxindole produced clinically significant outcomes:

  • 67% response rate (≥50% reduction in HAMD-17 scores)
  • 50% remission rate (HAMD-17 score <8)
  • Rapid onset: 50% of responders showed significant improvement within the first week [2]

The unexpected therapeutic profile shift was attributed to roxindole's complex pharmacology—particularly its serotonin reuptake inhibition and 5-HT1A receptor agonism—which aligned more closely with established antidepressant mechanisms than classical antipsychotics. This mechanistic divergence, combined with its clinical profile, prompted strategic repurposing from antipsychotic to antidepressant candidate during the 1990s [1] [5]. Despite promising Phase II results for depression, roxindole never progressed to market approval due to strategic development discontinuations rather than efficacy failures [1] [6].

Table 1: Key Clinical Findings Driving Roxindole's Repurposing

Study FocusPopulationDosage RegimenPrimary OutcomesClinical Implications
Antipsychotic Efficacy [1] [9]Schizophrenia patientsTitrated dosing (0.3–30 mg/day)Modest positive symptom reduction; unexpected mood improvementLimited antipsychotic efficacy but notable antidepressant effects observed
Antidepressant Response [2]Major depressive disorder (n=12)Fixed 15 mg/day × 28 days67% response rate; 50% remission; rapid onset (1 week in responders)Demonstrated robust and rapid antidepressant activity
Comparative Profile [1] [5]Preclinical modelsN/ACombined dopamine autoreceptor agonism + serotonin reuptake inhibitionMechanistic rationale for antidepressant superiority over antipsychotic action

Preclinical Justification for Dopaminergic and Serotonergic Targeting

Roxindole's molecular design leveraged converging dopaminergic and serotonergic mechanisms years before multimodal antidepressants became clinically prevalent. Its high affinity for dopamine D₂-like autoreceptors (sub-nanomolar range) established a foundation for dopamine system modulation. Receptor binding studies revealed exceptional affinity at human cloned receptors:

  • D₃ (pKi = 8.93) > D₂ (pKi = 8.55) > D₄ (pKi = 8.23) [4] [8]

Functional [³⁵S]GTPγS binding assays demonstrated roxindole's nuanced agonist profile:

  • D₃ receptor partial agonism (30% efficacy vs dopamine; pEC₅₀=9.23)
  • Weak D₂ agonism (10.5% efficacy) with potent functional antagonism (pκᴮ=9.05)
  • D₄ partial agonism (35.1% efficacy) [4]

This preferential autoreceptor activity was confirmed in vivo where roxindole (ED₅₀=0.65–1.5 mg/kg s.c.) suppressed apomorphine-induced climbing and stereotypy in rodents without inducing catalepsy—demonstrating >20-fold selectivity for presynaptic versus postsynaptic dopamine receptors compared to reference agents like talipexole [7]. The autoreceptor selectivity provided a self-limiting mechanism for dopamine modulation, avoiding the excessive D₂ blockade associated with extrapyramidal side effects [1] [7].

Concurrently, roxindole exhibited potent serotonergic engagement:

  • 5-HT transporter inhibition (IC₅₀=1.4 nM) exceeding many SSRIs [1] [3]
  • 5-HT₁ₐ partial agonism (pKi=9.42; 59.6% efficacy vs serotonin) [4] [8]
  • 5-HT₂ₐ antagonism demonstrated by blockade of fenfluramine-induced hyperthermia [3]

The serotonin reuptake inhibition was functionally confirmed in vivo through increased extracellular serotonin levels in microdialysis studies. Roxindole's 5-HT₁ₐ activity manifested as pindolol-sensitive hypothermia in mice, though it uniquely failed to elicit full 5-HT₁ₐ behavioral syndromes (forepaw treading, flat body posture). This suggested region-specific activation or biased agonism within serotonergic circuits [3] [10]. The multimodal mechanism—combining dopamine autoreceptor selectivity, serotonin reuptake blockade, and 5-HT₁ₐ/5-HT₂ₐ modulation—created a neurochemical profile distinct from both typical antidepressants and antipsychotics, providing mechanistic plausibility for its unanticipated clinical antidepressant efficacy [1] [3] [4].

Table 2: Roxindole's Receptor Interaction Profile

Receptor TargetAffinity (pKi)Functional ActivityPhysiological Relevance
Dopamine D₃ [4] [8]8.93Partial agonist (30% efficacy)Preferential autoreceptor activation modulating dopamine release
Dopamine D₂ [4] [7]8.55Weak partial agonist (10.5% efficacy) / Functional antagonistAutoreceptor selectivity minimizes postsynaptic side effects
Dopamine D₄ [4]8.23Partial agonist (35.1% efficacy)Potential mood and cognitive modulation
5-HT₁ₐ [4] [8]9.42Partial agonist (59.6% efficacy)Anxiolytic/antidepressant effects; synergizes with dopamine modulation
5-HT Transporter [1] [5]IC₅₀=1.4 nMReuptake inhibitionEnhanced serotonergic neurotransmission
5-HT₂ₐ [3]ModerateAntagonistAntagonism of psychedelic/hallucinogenic pathways

Table 3: Serotonin System Interactions of Roxindole

Pharmacological ActionExperimental ModelKey FindingFunctional Interpretation
5-HT Reuptake Inhibition [3] [5]In vitro transporter assaysIC₅₀=1.4 nMPotent blockade comparable to dedicated SSRIs
5-HT₁ₐ Partial Agonism [4] [8][³⁵S]GTPγS binding at human receptors59.6% efficacy (vs 5-HT); blocked by WAY 100,635Direct receptor activation without full behavioral syndrome
5-HT₂ₐ Antagonism [3]Fenfluramine-induced hyperthermia in ratsDose-dependent blockadeAntagonism of thermoregulatory 5-HT₂ₐ receptors
5-HT Release Modulation [3] [10]L-5-HTP-induced head twitchesBiphasic effect (potentiation at low dose, inhibition at high)Complex interaction with serotonin synthesis pathways

Table 4: Nomenclature of Roxindole Hydrochloride

Designation TypeName
Systematic IUPAC Name3-[4-(4-Phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol hydrochloride
Primary SynonymsEMD-49980; EMD 49980; EMD 38362
CAS Registry108050-82-4
Molecular FormulaC₂₃H₂₇ClN₂O

Properties

CAS Number

108050-82-4

Product Name

Roxindole hydrochloride

IUPAC Name

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol;hydrochloride

Molecular Formula

C23H27ClN2O

Molecular Weight

382.9 g/mol

InChI

InChI=1S/C23H26N2O.ClH/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2;1H

InChI Key

ZCEPVNSWLLJECX-UHFFFAOYSA-N

SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O.Cl

Synonyms

3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)butyl)-1H-indol-5-ol
5-hydroxy-3-(4-(4-phenyl-1,2,3,6-tetrahydropyidyl)-1-butyl)-1-indole mesylate
EMD 49980
EMD-49980
roxindol
roxindole
roxindole hydrochloride
roxindole mesylate
roxindole monohydrochloride

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.